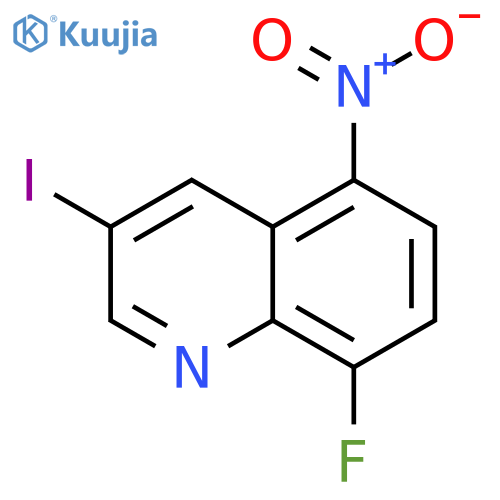

Cas no 1334148-68-3 (8-fluoro-3-iodo-5-nitroquinoline)

1334148-68-3 structure

商品名:8-fluoro-3-iodo-5-nitroquinoline

CAS番号:1334148-68-3

MF:C9H4FIN2O2

メガワット:318.043137550354

MDL:MFCD19982608

CID:4584647

PubChem ID:54594961

8-fluoro-3-iodo-5-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 8-fluoro-3-iodo-5-nitroquinoline

-

- MDL: MFCD19982608

- インチ: 1S/C9H4FIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H

- InChIKey: PQIMKBNDMNRRQG-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C([N+]([O-])=O)C=CC=2F)C=C(I)C=1

8-fluoro-3-iodo-5-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8881-7692-0.25g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95% | 0.25g |

$215.0 | 2023-09-06 | |

| Life Chemicals | F8881-7692-1g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95% | 1g |

$677.0 | 2023-09-06 | |

| Life Chemicals | F8881-7692-10g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95% | 10g |

$2843.0 | 2023-09-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052055-1g |

8-Fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95% | 1g |

¥3514.0 | 2023-04-03 | |

| Life Chemicals | F8881-7692-2.5g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95% | 2.5g |

$1354.0 | 2023-09-06 | |

| Enamine | EN300-84565-2.5g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95.0% | 2.5g |

$1399.0 | 2025-02-21 | |

| Fluorochem | 520557-500mg |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95.0% | 500mg |

£650.00 | 2023-04-19 | |

| Fluorochem | 520557-2.5g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95.0% | 2.5g |

£2,302.00 | 2023-04-19 | |

| Enamine | EN300-84565-10.0g |

8-fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 95.0% | 10.0g |

$3069.0 | 2025-02-21 | |

| Chemenu | CM561924-100mg |

8-Fluoro-3-iodo-5-nitroquinoline |

1334148-68-3 | 97% | 100mg |

$*** | 2023-03-28 |

8-fluoro-3-iodo-5-nitroquinoline 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1334148-68-3 (8-fluoro-3-iodo-5-nitroquinoline) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬